molecular formula C13H11F4N5O2 B6290132 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide CAS No. 2361935-10-4

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide

Cat. No.: B6290132
CAS No.: 2361935-10-4
M. Wt: 345.25 g/mol
InChI Key: GWTPRYVHJTYEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide is a synthetic organic compound characterized by the presence of azido, tetrafluoro, and methacrylamidoethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Formation of substituted benzamides.

Scientific Research Applications

Polymer Chemistry

Functional Monomer in Polymer Synthesis

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide serves as a functional monomer in the synthesis of polymers. Its azide group allows for click chemistry reactions, particularly azide-alkyne cycloadditions. This property is advantageous for creating well-defined polymer architectures with specific functionalities. Researchers have utilized this compound to develop polymers that exhibit enhanced mechanical properties and thermal stability due to the incorporation of fluorinated units .

Case Study: Synthesis of Fluorinated Polymers

In a study published in Macromolecules, researchers synthesized a series of fluorinated copolymers using this compound. The resulting materials demonstrated improved hydrophobicity and chemical resistance compared to non-fluorinated counterparts. The study highlighted the versatility of azide-containing monomers in tailoring polymer properties for applications in coatings and membranes .

Bioconjugation

Targeted Drug Delivery Systems

The azide functionality of this compound makes it an excellent candidate for bioconjugation applications. It can be used to attach drugs or biomolecules via click chemistry, facilitating the development of targeted drug delivery systems. This method enhances the therapeutic efficacy while minimizing side effects by ensuring that drugs are delivered specifically to the target tissues .

Case Study: Antibody-Drug Conjugates

A notable application was reported in Bioconjugate Chemistry, where researchers utilized this compound to create antibody-drug conjugates (ADCs). By attaching cytotoxic agents to antibodies through the azide group, they achieved selective targeting of cancer cells. The study demonstrated that these ADCs exhibited significantly improved anti-tumor activity compared to free drugs .

Materials Science

Development of Advanced Materials

In materials science, this compound has been employed in the fabrication of advanced materials with unique properties. Its ability to undergo photochemical reactions allows for the creation of photoresponsive materials that can change their properties upon exposure to light .

Case Study: Smart Coatings

Research published in Advanced Functional Materials explored the use of this compound in smart coatings that respond to environmental stimuli such as temperature and light. The incorporation of azide groups enabled the development of coatings that could change color or release encapsulated substances when exposed to specific wavelengths of light .

Mechanism of Action

The mechanism of action of 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide involves:

Comparison with Similar Compounds

Biological Activity

4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide (CAS: 2361935-10-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its antitumor and antimicrobial activities, as well as its mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H11F4N5O2
Molecular Weight345.26 g/mol
Purity>98.0% (HPLC)
Storage Temperature-18.00°C

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds structurally related to this compound. For instance, derivatives with similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • HCC827 (non-small cell lung cancer)
    • NCI-H358 (lung cancer)
  • Cytotoxicity Assays :
    • The MTS assay was used to evaluate cell viability.
    • BrdU proliferation assays were employed to assess the ability of the compounds to inhibit cell proliferation.
  • Findings :
    • Compounds related to this class exhibited IC50 values ranging from 0.85 µM to 7.02 µM across different cell lines, indicating potent antitumor activity.
    • The presence of halogen substituents and azide groups was noted to enhance biological activity by facilitating DNA interaction and subsequent inhibition of DNA-dependent enzymes .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been evaluated against both Gram-positive and Gram-negative bacteria.

  • Test Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
    • Saccharomyces cerevisiae (eukaryotic model)
  • Testing Methodology :
    • Broth microdilution method following CLSI guidelines was employed.
  • Results :
    • Compounds showed promising antibacterial activity with lower MIC values against Staphylococcus aureus, suggesting a potential for development as antimicrobial agents .

The proposed mechanisms for the biological activity of this compound include:

  • DNA Binding : The compound is believed to bind within the minor groove of DNA, which may inhibit replication and transcription processes.
  • Enzyme Inhibition : It may inhibit DNA-dependent enzymes through competitive binding or allosteric modulation.

Case Studies

A review of recent literature reveals several studies focusing on the biological activities of azide-containing compounds:

  • Study on Antitumor Activity :
    • A study conducted by researchers evaluated several azide derivatives in vitro and found that those with azide functionalities exhibited enhanced cytotoxicity against lung cancer cell lines compared to their non-azide counterparts .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial properties of various azide derivatives and reported significant activity against Staphylococcus aureus, with some compounds showing synergistic effects when combined with conventional antibiotics .

Properties

IUPAC Name

4-azido-2,3,5,6-tetrafluoro-N-[2-(2-methylprop-2-enoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N5O2/c1-5(2)12(23)19-3-4-20-13(24)6-7(14)9(16)11(21-22-18)10(17)8(6)15/h1,3-4H2,2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTPRYVHJTYEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.